molecular formula C7H4ClN B033263 2-Chloro-5-ethynylpyridine CAS No. 263012-63-1

2-Chloro-5-ethynylpyridine

Cat. No. B033263
M. Wt: 137.56 g/mol
InChI Key: PGLDMOFVMPWSEN-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

2-Chloro-5-trimethylsilanylethynyl-pyridine (1.00 g, 4.77 mmol) was taken up in THF (23.8 ml) under argon at 0° C. Tetrabutylammonium fluoride (5.72 ml of 1.0 M in THF, 5.72 mmol) was added dropwise over 5 minutes. The mixture was then allowed to warm to room temperature and maintained at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous ammonium chloride, and extracted three times with ethyl acetate. The organic fractions were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes) to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][N:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#C[Si](C)(C)C
Step Two
Name
Quantity
5.72 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
23.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.